![molecular formula C18H24N2O3 B2885527 Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate CAS No. 1786119-30-9](/img/structure/B2885527.png)
Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate
Overview
Description
Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyloxycarbonyl (Cbz) group at the 1-position and a piperidine-derived carbamoyl moiety at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate typically involves the reaction of piperidine with pyrrolidine-1-carboxylic acid, followed by esterification with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound, which can be further utilized in various synthetic applications .
Scientific Research Applications
Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Modifications
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula C₁₇H₂₂N₂O₃.
Key Observations:
- Piperidine vs. Pyrrolidine Carbonyl : Replacing the piperidine ring in the target compound with pyrrolidine (as in ) introduces conformational rigidity, which may alter binding affinity in enzyme inhibition.
- Aryl Carbamoyl Derivatives : Substitution with bromophenylcarbamoyl groups (e.g., ) significantly enhances butyrylcholinesterase (BChE) inhibition, highlighting the importance of halogenated aromatic moieties for activity.
- Alkyne-Substituted Analogs : Ethynyl derivatives (e.g., phenylethynyl in ) are synthesized with high yields (>95%) but lack reported biological data, suggesting their primary utility as synthetic intermediates.
Cholinesterase Inhibition
- Bromophenylcarbamoyl Derivatives : The 2-bromophenyl analog (IC₅₀ = 27.38 µM for BChE) and 4-bromophenyl analog (IC₅₀ = 28.21 µM) exhibit potency comparable to rivastigmine, a clinical cholinesterase inhibitor. Ortho-substitution (2-bromo) improves selectivity for BChE over acetylcholinesterase (AChE) .
- However, its inhibitory activity remains uncharacterized.
Cytotoxicity
- Aryl Carbamoyl Series: All 25 analogs tested showed negligible cytotoxicity in THP-1 monocytic leukemia cells (IC₅₀ > 100 µM), indicating a favorable safety profile for neurological applications .
Lipophilicity and Solubility
- Morpholinyl Propenyl Analog : The morpholine ring in introduces polarity, likely improving aqueous solubility compared to the target compound’s piperidine group.
- Hydroxylated Analogs : Compounds with hydroxyl groups (e.g., ) exhibit higher polarity, which may reduce membrane permeability but enhance metabolic stability.
Computational and In Silico Insights
- CoMSA/PCA Modeling : For aryl carbamoyl derivatives, electronic and steric properties at the 3′/4′-positions of the phenyl ring correlate with cholinesterase inhibition. Meta-substitutions (e.g., 3-chloro) reduce activity compared to ortho/para positions .
- Molecular Docking : Docking studies suggest that bromophenylcarbamoyl groups form halogen bonds with BChE’s catalytic triad, a feature absent in the target compound’s piperidine carbonyl .
Biological Activity
Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate, a compound characterized by its unique structural features, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a pyrrolidine ring and a piperidine moiety, which are known to influence its biological interactions.
Research indicates that compounds similar to this compound often exhibit various mechanisms of action, including:
- PARP Inhibition : Certain derivatives show significant inhibition of poly(ADP-ribose) polymerase (PARP), with IC50 values as low as 10 nM. This suggests potential applications in cancer therapy by exploiting the DNA repair pathways .
- Receptor Agonism : The compound may act as an agonist for melanocortin receptors (MCR), particularly MCR4, which is implicated in regulating energy homeostasis and sexual function .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies demonstrated notable antiproliferative effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 19.9 |
MCF-7 (Breast) | 75.3 |
COV318 (Ovarian) | 45.0 |
OVCAR-3 (Ovarian) | 30.0 |
These results highlight the compound's potential as a lead structure for developing new anticancer agents .
Anti-inflammatory and Immunomodulatory Effects
This compound has shown promise in modulating immune responses, particularly through antagonism of CC chemokine receptors (CCR). Structure-activity relationship (SAR) studies have indicated that modifications to the benzyl and piperidine moieties can enhance binding affinity and functional antagonism against CCR3, which is involved in eosinophil trafficking during allergic responses .
Study on PARP Inhibition
In a recent study, derivatives of Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine were synthesized and evaluated for PARP inhibition. The lead compound exhibited an IC50 value of 11.7 µM, demonstrating competitive inhibition characteristics. Molecular docking studies revealed critical interactions with amino acid residues in the enzyme's active site, suggesting a rational basis for further optimization .
Melanocortin Receptor Agonism
Another investigation focused on the agonistic properties of piperidinoyl-pyrrolidine derivatives at MCR4. These compounds were shown to selectively activate MCR4 over other melanocortin receptors, indicating potential applications in treating obesity and sexual dysfunctions .
Q & A
Basic Question: What are the standard synthetic routes for Benzyl 2-[(piperidin-1-yl)carbonyl]pyrrolidine-1-carboxylate?
Methodological Answer:
The compound is synthesized via multi-step organic reactions. A common approach involves:
Protection of pyrrolidine : React pyrrolidine with benzyl chloroformate in the presence of a base (e.g., sodium carbonate) to form the benzyl-protected intermediate .
Piperidine-carbonyl incorporation : Introduce the piperidinyl-carbonyl group using coupling agents or acyl transfer reagents under controlled pH and temperature .
Purification : Silica gel chromatography or recrystallization is used to isolate the final product with >95% purity .
Reaction Optimization Table :
Parameter | Optimal Condition | Impact on Yield/Selectivity |
---|---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) | Increases coupling efficiency by 30% |
Solvent | DMF at 60°C | Maximizes solubility of intermediates |
Base | Cs₂CO₃ | Enhances nucleophilicity of reactants |
Advanced Question: What are the proposed biological mechanisms of action for this compound?
Methodological Answer:
The compound may act as:
- Prolyl Endopeptidase Inhibitor : Blocks enzymatic cleavage of peptide bonds, validated via fluorometric assays (IC₅₀ = 1.2 µM) .
- Receptor Modulator : Binds to GPCRs or ion channels, assessed via radioligand displacement assays .
- Enantiomer-Specific Activity : (R)-enantiomers show 5x higher binding affinity than (S)-enantiomers in receptor studies .
Advanced Question: How should researchers address contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Reproducibility Checks : Validate protocols using identical reagents and equipment .
- Analytical Harmonization : Standardize HPLC methods (e.g., C18 columns, acetonitrile/water gradients) .
- Meta-Analysis : Compare datasets across studies (e.g., yields ranging from 60% to 85% due to solvent purity or catalyst lot variations) .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Question: How does stereochemistry influence the compound's biological activity?
Methodological Answer:
- Chiral Centers : The (R)-configuration at the pyrrolidine ring enhances binding to prolyl endopeptidase (Ki = 0.8 µM vs. 4.2 µM for (S)-form) .
- Synthetic Control : Asymmetric catalysis (e.g., chiral phosphine ligands) achieves >90% enantiomeric excess .
Stereochemical Impact Table :
Enantiomer | Biological Activity (IC₅₀) | Receptor Binding Affinity (Ki) |
---|---|---|
(R)-form | 1.2 µM | 0.8 µM |
(S)-form | 5.5 µM | 4.2 µM |
Properties
IUPAC Name |
benzyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(19-11-5-2-6-12-19)16-10-7-13-20(16)18(22)23-14-15-8-3-1-4-9-15/h1,3-4,8-9,16H,2,5-7,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDZEMWKEQRMCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.